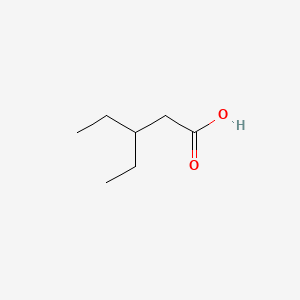

3-Ethylpentanoic acid

Cat. No. B1595041

Key on ui cas rn:

58888-87-2

M. Wt: 130.18 g/mol

InChI Key: ATUUSOSLBXVJKL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06800764B2

Procedure details

Into a 2 L 3-necked flask equipped with a condenser attached to a nitrogen inlet tube, a mechanical stirrer, and a 500 mL addition funnel, was added magnesium turnings (18.7 g, 0.769 mol), which were crushed in a mortar and pestle. The reaction was placed under argon. Enough THF was added to just cover the magnesium turnings. With the mechanical stirrer turned off, 2-ethyl-1-bromobutane (155.5 g 0.70 mol) was placed in the addition funnel and about 2-3 mL was added to the magnesium turnings. This area of the THF solution was then heated with a heat gun until vigorous boiling occurred. The remaining 2-ethyl-1-bromobutane was diluted with THF (200 mL) and added dropwise to the stirred reaction mixture at a rate that maintained a gentle reflux. The addition was completed in approximately 3-4 h. After 24 h, the gray slurry was diluted with THF (500 mL), and gently heated with a hot water bath until a homogeneous solution was formed. The warm solution was then poured into two 4 L Nalgene beakers each containing crushed solid carbon dioxide (1 L). The slush was stirred well with a Teflon rod and allowed to stand at room temperature. After 18 h, the solutions were diluted with ethyl acetate (500 mL), and washed with 2N hydrochloric acid (500 mL). The aqueous layer was saturated with sodium chloride and extracted once more with ethyl acetate (500 mL). The combined ethyl acetate layers were dried (Na2SO4). Concentration under reduced pressure gave a wet residue, which was taken up in methylene chloride (600 mL), dried (Na2SO4), and concentrated at 56° C. under reduced pressure to give the title compound as an oil (91 g, 99.8%): 1H NMR (DMSO-d6, 500 MHz): δ11.95 (broad s, 1H), 2.11 (d, J=6.9 Hz, 2H), 1.60 (septet, J=6.5 Hz, 1H), 1.28 (m, 4H), 0.81 (t, J=7.5 Hz, 6H); MS(−ESI): [M—H]−, 129 (100%); Anal. Calc. for C7H14O2: C, 64.58; H, 10.84. Found: C, 64.61; H, 11.11.

[Compound]

Name

two

Quantity

4 L

Type

reactant

Reaction Step Eleven

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Yield

99.8%

Identifiers

|

REACTION_CXSMILES

|

[Mg].[CH2:2]([CH:4]([CH2:7][CH3:8])[CH2:5]Br)[CH3:3].[C:9](=[O:11])=[O:10]>C1COCC1.C(OCC)(=O)C.C(Cl)Cl>[CH2:2]([CH:4]([CH2:7][CH3:8])[CH2:5][C:9]([OH:11])=[O:10])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Eight

|

Name

|

|

|

Quantity

|

155.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(CBr)CC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(CBr)CC

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eleven

[Compound]

|

Name

|

two

|

|

Quantity

|

4 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Thirteen

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 2 L 3-necked flask equipped with a condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

attached to a nitrogen inlet tube, a mechanical stirrer, and a 500 mL addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were crushed in a mortar and pestle

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise to the stirred reaction mixture at a rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that maintained a gentle reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 24 h

|

|

Duration

|

24 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

gently heated with a hot water bath until a homogeneous solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand at room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 18 h

|

|

Duration

|

18 h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2N hydrochloric acid (500 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted once more with ethyl acetate (500 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ethyl acetate layers were dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentration under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a wet residue, which

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated at 56° C. under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

3.5 (± 0.5) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(CC(=O)O)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 91 g | |

| YIELD: PERCENTYIELD | 99.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |